molecular formula C24H24N4O4 B13370786 Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate

Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate

Cat. No.: B13370786
M. Wt: 432.5 g/mol
InChI Key: WUBRUSBQEVSIAQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazo[1,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with appropriate amines and other reagents under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as citric acid . Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques like ultrasound irradiation .

Chemical Reactions Analysis

Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino}benzoate can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 4-[[2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl]amino]benzoate

InChI

InChI=1S/C24H24N4O4/c1-5-32-23(30)16-6-9-18(10-7-16)26-22-21(17-8-11-19(29)20(13-17)31-4)27-24-25-14(2)12-15(3)28(22)24/h6-13,26,29H,5H2,1-4H3

InChI Key

WUBRUSBQEVSIAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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